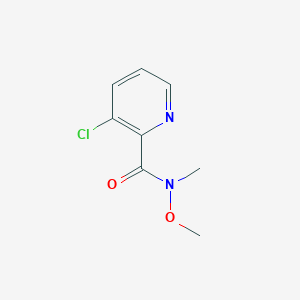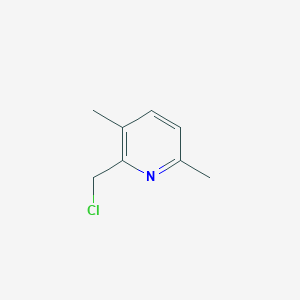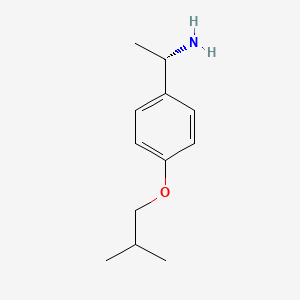![molecular formula C10H20N2 B3090478 9-Methyl-2,9-diazaspiro[5.5]undecane CAS No. 1211582-98-7](/img/structure/B3090478.png)
9-Methyl-2,9-diazaspiro[5.5]undecane
Übersicht
Beschreibung
9-Methyl-2,9-diazaspiro[5.5]undecane is a chemical compound with the CAS Number: 1211582-98-7 . It has a molecular weight of 168.28 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H20N2/c1-12-7-4-10(5-8-12)3-2-6-11-9-10/h11H,2-9H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 168.28 . The compound’s InChI code is 1S/C10H20N2/c1-12-7-4-10(5-8-12)3-2-6-11-9-10/h11H,2-9H2,1H3 , which provides a unique representation of its molecular structure.Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
9-Methyl-2,9-diazaspiro[5.5]undecane derivatives have been synthesized through innovative methods, including catalyst-free synthesis techniques and microwave-assisted solid-phase synthesis. These methods offer efficient routes to nitrogen-containing spiro heterocycles, highlighting the compound's significance in the development of new chemical entities (Aggarwal, Vij, & Khurana, 2014; Macleod, Martínez-Teipel, Barker, & Dolle, 2006). Additionally, the structure of diazaspiro compounds has been confirmed by X-ray analysis, emphasizing the importance of intermolecular interactions in crystal packing (Aggarwal, Vij, & Khurana, 2014).
Potential Therapeutic Applications
The biological activity of 1,9-diazaspiro[5.5]undecanes has been extensively reviewed, with applications in the treatment of obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017). Furthermore, 3-aroyl-9-phenoxyphenyl-3,9-diazaspiro[5.5]undecane derivatives have shown potential as CCR8 antagonists, useful in treating chemokine-mediated diseases, particularly respiratory diseases (Dr Peter Norman, 2007).
Advanced Material and Chemical Studies
Photophysical studies and solvatochromic analysis of diazaspiro compounds have been conducted to understand their solvent effect on photophysical behavior. These studies have implications for the development of materials with specific optical properties (Aggarwal & Khurana, 2015). The synthesis of novel scaffolds inspired by natural products also highlights the compound's utility in drug discovery, presenting a robust platform for developing potential therapeutics (Jenkins et al., 2009).
Zukünftige Richtungen
The future directions for the study of 9-Methyl-2,9-diazaspiro[5.5]undecane and related compounds could involve further exploration of their potential as therapeutic agents. For instance, 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives have shown inhibitory activity against dengue virus type 2 , suggesting potential applications in antiviral therapy.
Wirkmechanismus
Target of Action
The primary target of 9-Methyl-2,9-diazaspiro[5.5]undecane is the Endoplasmic Reticulum (ER) . The ER plays a crucial role in calcium signaling and protein folding .
Mode of Action
This compound interacts with its target by inducing the Endoplasmic Reticulum Stress Response (ERSR) . This compound depletes intracellular calcium stores, leading to the activation of the molecular chaperone GRP78 (glucose-regulated protein 78), which triggers the ERSR pathway . The ERSR pathway aims to restore ER homeostasis, but failure to adapt to stress results in apoptosis .
Biochemical Pathways
The compound affects the ERSR pathway . When the ERSR is activated, it attempts to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .
Pharmacokinetics
The ADME properties of 9-Methyl-2,9-diazaspiro[5The compound’s molecular weight (16828) and structure suggest it may have favorable pharmacokinetic properties .
Result of Action
The activation of the ERSR by this compound can lead to apoptosis-mediated cell death in several cancer cell lines, including patient-derived and 3D cultures of glioma cells . This suggests that the compound could have potential therapeutic applications in the treatment of certain types of cancer .
Biochemische Analyse
Biochemical Properties
9-Methyl-2,9-diazaspiro[5.5]undecane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been identified as an inducer of the endoplasmic reticulum stress response (ERSR) pathway, which is crucial for maintaining cellular homeostasis . This compound interacts with molecular chaperones like glucose-regulated protein 78 (GRP78), leading to the activation of the ERSR pathway . Additionally, this compound can deplete intracellular calcium stores, further influencing cellular processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis-mediated cell death in several cancer cell lines, including glioma cells . This compound influences cell signaling pathways by activating the ERSR pathway, leading to the accumulation of unfolded proteins and subsequent cell death . Moreover, this compound affects gene expression by modulating the activity of transcription factors involved in the ERSR pathway .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to molecular chaperones like GRP78, leading to the activation of the ERSR pathway . This activation results in the depletion of intracellular calcium stores, which is a critical step in inducing apoptosis . Additionally, this compound can inhibit or activate specific enzymes involved in the ERSR pathway, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inducing apoptosis in cancer cells . Its stability and activity may vary depending on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively induce the ERSR pathway and promote apoptosis in cancer cells . At higher doses, this compound may exhibit toxic or adverse effects, including significant cell death and tissue damage . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate the ERSR pathway, influencing metabolic flux and metabolite levels . This compound can modulate the activity of enzymes involved in protein folding and calcium signaling, further affecting cellular metabolism . Additionally, this compound may influence the levels of specific metabolites associated with the ERSR pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . This compound may also accumulate in specific cellular compartments, influencing its localization and activity . The distribution of this compound within tissues can vary depending on the experimental conditions and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the endoplasmic reticulum, where it interacts with molecular chaperones and activates the ERSR pathway . The subcellular localization of this compound can influence its ability to modulate cellular processes and induce apoptosis .
Eigenschaften
IUPAC Name |
9-methyl-2,9-diazaspiro[5.5]undecane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c1-12-7-4-10(5-8-12)3-2-6-11-9-10/h11H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAUGPILPAZRRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCNC2)CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001290878 | |
| Record name | 9-Methyl-2,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1211582-98-7 | |
| Record name | 9-Methyl-2,9-diazaspiro[5.5]undecane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1211582-98-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-Methyl-2,9-diazaspiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001290878 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-methyl-2,9-diazaspiro[5.5]undecane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine](/img/structure/B3090442.png)




![3h-Imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B3090491.png)
![Azetidine,3-[2-chloro-4-(trifluoromethyl)phenoxy]-](/img/structure/B3090504.png)

